molecular formula C19H13Cl2FN4O B2985460 5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1203246-62-1

5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2985460
CAS No.: 1203246-62-1
M. Wt: 403.24
InChI Key: YHDFEHKRIKMENG-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic small molecule based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold , a well-established bioisostere of purine nucleotides . This core structure is designed to mimic adenine, allowing it to compete with ATP for binding sites in the catalytic domains of various enzyme targets, particularly protein kinases . This mechanism makes derivatives of this chemotype of high interest in oncological research as potential inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) . Compounds featuring the 5-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-one structure have also been investigated for their antimicrobial properties . The specific substitution pattern of this compound—featuring a 3,4-dichlorobenzyl group at the N-5 position and a 2-fluorobenzyl group at the N-1 position—is engineered to probe hydrophobic regions in target binding sites, potentially enhancing selectivity and binding affinity . Researchers can utilize this compound as a key intermediate or a pharmacological tool in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for exploring novel mechanisms of action in cell-based and biochemical assays . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN4O/c20-15-6-5-12(7-16(15)21)9-25-11-23-18-14(19(25)27)8-24-26(18)10-13-3-1-2-4-17(13)22/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDFEHKRIKMENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and histone demethylase inhibition. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo-pyrimidine core structure, which is known for its biological significance. The presence of dichlorobenzyl and fluorobenzyl groups contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC16H14Cl2F N3O
Molecular Weight347.20 g/mol
CAS NumberNot available

Research indicates that compounds with similar structures often act as inhibitors of histone lysine demethylases (KDMs). KDMs are implicated in various cancers due to their role in epigenetic regulation. The specific inhibition mechanism involves binding to the active site of KDMs, thus preventing the demethylation of histones, which is crucial for gene expression regulation.

Inhibition of Histone Demethylases

A study focused on related pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant inhibitory activity against KDM4 and KDM5 subfamilies. For instance, derivatives with modifications at the 4-position showed potent inhibition with IC50 values in the low micromolar range . These findings suggest that 5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could exhibit similar or enhanced activity through structural optimization.

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been documented in various studies. For example, compounds targeting KDMs have shown promise in reducing tumor growth in preclinical models. The specific compound under review may enhance apoptosis in cancer cells by restoring normal gene expression patterns disrupted by aberrant methylation .

Case Studies

  • In Vitro Studies :
    • A series of in vitro assays were conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that certain derivatives led to significant cell death at concentrations as low as 10 µM .
  • In Vivo Studies :
    • In vivo efficacy was evaluated using xenograft models where tumors were implanted into immunocompromised mice. Treatment with KDM inhibitors resulted in reduced tumor size compared to controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents (Positions) Key Functional Groups Reported Activity Reference
Target Compound 3,4-DCl-benzyl (5), 2-F-benzyl (1) Dichloro, Fluoro Inferred antitumor -
6-Methyl-1-(2,4-dinitrophenyl)-... (2a) Methyl (6), Dinitrophenyl (1) Nitro, Methyl Antimicrobial
5-(4-Bromobenzyl)-1-(2-methylphenyl)-... 4-Br-benzyl (5), 2-MePh (1) Bromo, Methyl Not specified
1-(2,4-Dichlorophenyl)-... 2,4-DCl-phenyl (1) Dichloro (phenyl) Not specified
1-(4-Methoxybenzyl)-... 4-MeO-benzyl (1) Methoxy Not specified
6-Mercapto-1-(m-tolyl)-... Mercapto (6), m-Tolyl (1) Thiol, Methyl Not specified
Key Observations:

Halogenated Substituents :

  • The target compound’s 3,4-dichlorobenzyl group contrasts with the 4-bromobenzyl in . Chlorine’s higher electronegativity may enhance binding affinity compared to bromine.
  • The 2-fluorobenzyl group in the target compound differs from the 2,4-dichlorophenyl in . Fluorine’s small size and high electronegativity could reduce steric hindrance while improving metabolic stability.

Polar vs. The mercapto (-SH) group in offers hydrogen-bonding capability, which the target lacks but may compensate with halogen interactions.

Antimicrobial vs. Antitumor Activity :

  • The nitro group in ’s compound (2a) correlates with antimicrobial activity, whereas halogenated analogs like the target are often explored for antitumor applications .

Physicochemical Properties

Predicted properties from analogs suggest trends:

  • Density : The dichlorophenyl analog () has a higher density (1.70 g/cm³) due to chlorine’s atomic mass, implying similar trends for the target compound.
  • pKa : The dichlorophenyl derivative’s pKa (-2.76) indicates strong acidity, likely from electron-withdrawing groups . The target’s fluorobenzyl group may further modulate acidity.

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